Cas no 1001404-11-0 ((3-phenoxyphenyl)methanesulfonamide)

(3-phenoxyphenyl)methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- (3-phenoxyphenyl)methanesulfonamide
- EN300-1864287
- 1001404-11-0
-
- Inchi: 1S/C13H13NO3S/c14-18(15,16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H2,14,15,16)
- InChI Key: QMCDPDVYNSPJEQ-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=C(C=1)OC1C=CC=CC=1)(N)(=O)=O
Computed Properties
- Exact Mass: 263.06161445g/mol
- Monoisotopic Mass: 263.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 77.8Ų
(3-phenoxyphenyl)methanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1864287-10.0g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1864287-2.5g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1864287-1.0g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1864287-5g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1864287-10g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1864287-0.1g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1864287-0.25g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1864287-0.5g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1864287-0.05g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1864287-5.0g |
(3-phenoxyphenyl)methanesulfonamide |
1001404-11-0 | 5g |
$2858.0 | 2023-06-01 |
(3-phenoxyphenyl)methanesulfonamide Related Literature
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
3. Book reviews
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on (3-phenoxyphenyl)methanesulfonamide
Recent Advances in the Study of (3-phenoxyphenyl)methanesulfonamide (CAS: 1001404-11-0) and Its Applications in Chemical Biology and Medicine
In recent years, (3-phenoxyphenyl)methanesulfonamide (CAS: 1001404-11-0) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has demonstrated promising pharmacological properties, particularly in the context of enzyme inhibition and targeted drug design. The compound's unique structural features, including the phenoxyphenyl moiety and the sulfonamide group, contribute to its ability to interact with various biological targets, making it a valuable scaffold for therapeutic development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of (3-phenoxyphenyl)methanesulfonamide. One notable area of research involves its role as a potent inhibitor of carbonic anhydrase isoforms, which are implicated in a range of pathological conditions, including cancer, glaucoma, and epilepsy. Structural-activity relationship (SAR) analyses have revealed that the compound's inhibitory potency is highly dependent on the substitution pattern of the phenyl ring, with the 3-phenoxy group playing a critical role in binding affinity.
In addition to its enzyme inhibitory properties, (3-phenoxyphenyl)methanesulfonamide has been investigated for its potential applications in drug delivery systems. Recent work has explored the use of this compound as a prodrug or a targeting moiety, leveraging its ability to cross biological membranes and accumulate in specific tissues. These studies have employed advanced techniques such as molecular docking, pharmacokinetic modeling, and in vivo imaging to characterize the compound's distribution and metabolism.
Another significant development in the study of (3-phenoxyphenyl)methanesulfonamide is its application in the design of novel antimicrobial agents. Researchers have synthesized and evaluated a series of derivatives, identifying several candidates with potent activity against drug-resistant bacterial strains. These findings highlight the versatility of the (3-phenoxyphenyl)methanesulfonamide scaffold and its potential to address pressing challenges in infectious disease treatment.
Looking ahead, ongoing research aims to further optimize the pharmacological profile of (3-phenoxyphenyl)methanesulfonamide and its derivatives. Key areas of focus include improving selectivity for specific biological targets, enhancing bioavailability, and minimizing off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications, potentially leading to the development of new therapeutic agents for a variety of diseases.
1001404-11-0 ((3-phenoxyphenyl)methanesulfonamide) Related Products
- 874814-94-5(1-Boc-4-(4-Fluoro-2-nitrophenyl)piperazine)
- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)
- 1098588-16-9(Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)
- 1806791-94-5(2-Amino-3-(aminomethyl)-5-(difluoromethyl)-4-hydroxypyridine)
- 1786411-92-4(Tert-Butyl 2,4-dichloropyrimidine-5-carboxylate)
- 2228431-89-6(3,3-difluoro-1-(2,2,3,3-tetramethylcyclopropyl)cyclobutylmethanamine)
- 2228363-67-3(5-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-1,3-oxazolidin-2-one)
- 1955519-71-7(4-ethyl-3-(fluorosulfonyl)benzoic acid)
- 2228896-92-0(1,1,1-trifluoro-4-methoxy-4-methylpentan-2-one)
- 2640952-87-8(4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline)



